molecular formula C15H13BrN4O B5874853 [2-(4-Bromo-phenyl)-2-oxo-ethyl]-(4,6-dimethyl-pyrimidin-2-yl)-cyanamide

[2-(4-Bromo-phenyl)-2-oxo-ethyl]-(4,6-dimethyl-pyrimidin-2-yl)-cyanamide

Cat. No. B5874853
M. Wt: 345.19 g/mol
InChI Key: AZDCJEOJQQXAPS-UHFFFAOYSA-N
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Description

[2-(4-Bromo-phenyl)-2-oxo-ethyl]-(4,6-dimethyl-pyrimidin-2-yl)-cyanamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2001 and has since been the subject of numerous scientific studies. BAY 41-2272 belongs to a class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a wide range of biological effects.

Mechanism of Action

[2-(4-Bromo-phenyl)-2-oxo-ethyl]-(4,6-dimethyl-pyrimidin-2-yl)-cyanamide 41-2272 works by activating sGC, which is an enzyme that plays a key role in regulating blood vessel tone. When sGC is activated, it produces cyclic guanosine monophosphate (cGMP), which causes blood vessels to relax and dilate. This results in increased blood flow and improved oxygen delivery to tissues. Additionally, [2-(4-Bromo-phenyl)-2-oxo-ethyl]-(4,6-dimethyl-pyrimidin-2-yl)-cyanamide 41-2272 has been shown to have anti-inflammatory and anti-proliferative effects, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
[2-(4-Bromo-phenyl)-2-oxo-ethyl]-(4,6-dimethyl-pyrimidin-2-yl)-cyanamide 41-2272 has been shown to have a number of biochemical and physiological effects. It has been shown to increase cGMP levels, which leads to vasodilation and improved blood flow. Additionally, [2-(4-Bromo-phenyl)-2-oxo-ethyl]-(4,6-dimethyl-pyrimidin-2-yl)-cyanamide 41-2272 has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. Finally, [2-(4-Bromo-phenyl)-2-oxo-ethyl]-(4,6-dimethyl-pyrimidin-2-yl)-cyanamide 41-2272 has been shown to have anti-proliferative effects, which may be due to its ability to inhibit cell cycle progression.

Advantages and Limitations for Lab Experiments

[2-(4-Bromo-phenyl)-2-oxo-ethyl]-(4,6-dimethyl-pyrimidin-2-yl)-cyanamide 41-2272 has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-defined mechanism of action. Additionally, it has been extensively studied and has a large body of literature supporting its use. However, there are also some limitations to its use. [2-(4-Bromo-phenyl)-2-oxo-ethyl]-(4,6-dimethyl-pyrimidin-2-yl)-cyanamide 41-2272 is a relatively new compound, and its long-term safety and efficacy have not yet been fully established. Additionally, it can be difficult to obtain in large quantities, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on [2-(4-Bromo-phenyl)-2-oxo-ethyl]-(4,6-dimethyl-pyrimidin-2-yl)-cyanamide 41-2272. One area of interest is the development of new sGC activators with improved efficacy and safety profiles. Additionally, there is a need for further studies to establish the long-term safety and efficacy of [2-(4-Bromo-phenyl)-2-oxo-ethyl]-(4,6-dimethyl-pyrimidin-2-yl)-cyanamide 41-2272. Finally, there is potential for the use of [2-(4-Bromo-phenyl)-2-oxo-ethyl]-(4,6-dimethyl-pyrimidin-2-yl)-cyanamide 41-2272 in combination with other drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of [2-(4-Bromo-phenyl)-2-oxo-ethyl]-(4,6-dimethyl-pyrimidin-2-yl)-cyanamide 41-2272 involves the reaction of 4,6-dimethyl-2-pyrimidinamine with 2-bromoacetylphenone in the presence of sodium hydride. The resulting intermediate is then reacted with cyanamide to yield the final product. This synthesis method has been optimized and is now widely used in the production of [2-(4-Bromo-phenyl)-2-oxo-ethyl]-(4,6-dimethyl-pyrimidin-2-yl)-cyanamide 41-2272 for research purposes.

Scientific Research Applications

[2-(4-Bromo-phenyl)-2-oxo-ethyl]-(4,6-dimethyl-pyrimidin-2-yl)-cyanamide 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of biological effects, including vasodilation, anti-inflammatory activity, and anti-proliferative effects. These properties make it a promising candidate for the treatment of various diseases, including pulmonary hypertension, heart failure, and cancer.

properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl]-(4,6-dimethylpyrimidin-2-yl)cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4O/c1-10-7-11(2)19-15(18-10)20(9-17)8-14(21)12-3-5-13(16)6-4-12/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDCJEOJQQXAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(CC(=O)C2=CC=C(C=C2)Br)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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